molecular formula C22H19N3O B4773273 2-[4-(2,4-Dimethylanilino)quinazolin-2-yl]phenol

2-[4-(2,4-Dimethylanilino)quinazolin-2-yl]phenol

Cat. No.: B4773273
M. Wt: 341.4 g/mol
InChI Key: IWERXCQZESBZAK-UHFFFAOYSA-N
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Description

2-[4-(2,4-Dimethylanilino)quinazolin-2-yl]phenol is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,4-Dimethylanilino)quinazolin-2-yl]phenol typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzophenone with 2,4-dimethylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,4-Dimethylanilino)quinazolin-2-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the quinazoline ring can produce dihydroquinazolines .

Scientific Research Applications

2-[4-(2,4-Dimethylanilino)quinazolin-2-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dimethylanilino)quinazolin-2-yl]phenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can exert anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-2,4-dione: Another quinazoline derivative with similar biological activities.

    2-Phenylquinazolinone: Known for its anticancer and antimicrobial properties.

    N-(4-(quinazolin-2-yl)phenyl)benzamide: Exhibits potent anti-angiogenesis activities.

Uniqueness

2-[4-(2,4-Dimethylanilino)quinazolin-2-yl]phenol is unique due to the presence of both the dimethylanilino and phenol groups, which contribute to its distinct chemical properties and biological activities

Properties

IUPAC Name

2-[4-(2,4-dimethylanilino)quinazolin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-14-11-12-18(15(2)13-14)23-21-16-7-3-5-9-19(16)24-22(25-21)17-8-4-6-10-20(17)26/h3-13,26H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWERXCQZESBZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(2,4-Dimethylanilino)quinazolin-2-yl]phenol
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2-[4-(2,4-Dimethylanilino)quinazolin-2-yl]phenol
Reactant of Route 3
2-[4-(2,4-Dimethylanilino)quinazolin-2-yl]phenol
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2-[4-(2,4-Dimethylanilino)quinazolin-2-yl]phenol
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2-[4-(2,4-Dimethylanilino)quinazolin-2-yl]phenol
Reactant of Route 6
2-[4-(2,4-Dimethylanilino)quinazolin-2-yl]phenol

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